- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis, Chem, 2023, 9(2), 343-362
Cas no 331-62-4 (3-Fluoro-4-methoxybenzonitrile)
3-Fluoro-4-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-4-methoxybenzonitrile
- 4-Fluoro-3-methoxybenzonitrile
- 2-Fluor-4-cyano-anisol
- 2-fluoro-4-cyanoanisole
- 3-Fluor-4-methoxy-benzoesaeure-nitril
- 3-Fluor-4-methoxy-benzonitril
- 3-fluoro-4-methoxybenzenecarbonitrile
- 3-fluoro-4-methoxy-benzonitrile
- 4-Cyano-2-fluoroanisole
- 4-methoxy-3-fluorobenzonitrile
- p-Anisonitrile,3-fluoro- (8CI)
- AKOS005254215
- AB04880
- J-019045
- NS00121275
- MFCD00215835
- 3-fluoranyl-4-methoxy-benzenecarbonitrile
- 331-62-4
- CS-W002524
- F0671
- FT-0631969
- 3-Fluoro-4-methoxybenzonitrile, 97%
- 3-Fluoro-4-methoxybenzonitile
- PS-6574
- AM61475
- FEEOVAOEPGQDTJ-UHFFFAOYSA-N
- EN300-140891
- Benzonitrile, 3-fluoro-4-methoxy-
- A821639
- SCHEMBL313099
- 3-fluoro-4-methoxy benzonitrile
- DTXSID90379095
- SY016460
- DB-028885
- DTXCID90330121
- STL195602
- 608-835-8
- FF69979
-
- MDL: MFCD00215835
- Inchi: 1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
- InChI Key: FEEOVAOEPGQDTJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C#N)C=CC=1OC
Computed Properties
- Exact Mass: 151.04300
- Monoisotopic Mass: 151.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 33A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.192
- Melting Point: 98.0 to 102.0 deg-C
- Boiling Point: 98°C/1.5mmHg(lit.)
- Flash Point: 96-98℃/1mm
- Refractive Index: 1.505
- PSA: 33.02000
- LogP: 1.70598
- Solubility: Not available
3-Fluoro-4-methoxybenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301-H315-H319
- Warning Statement: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- Safety Instruction: S23-S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:2-8 °C
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
- Packing Group:III
- Hazard Level:6.1
3-Fluoro-4-methoxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Fluoro-4-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675822-5G |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 97% | 5G |
¥352.35 | 2022-02-24 | |
| TRC | F596158-500mg |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | F596158-1g |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 1g |
$75.00 | 2023-05-18 | ||
| TRC | F596158-2.5g |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | F596158-5g |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F19250-5g |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 96% | 5g |
¥27.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F19250-25g |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 96% | 25g |
¥113.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031250-25g |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 98% | 25g |
¥160 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031250-5g |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 98% | 5g |
¥95 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031250-100g |
3-Fluoro-4-methoxybenzonitrile |
331-62-4 | 98% | 100g |
¥547 | 2024-05-24 |
3-Fluoro-4-methoxybenzonitrile Production Method
Production Method 1
1.2 24 h, 35 °C
3-Fluoro-4-methoxybenzonitrile Raw materials
3-Fluoro-4-methoxybenzonitrile Preparation Products
3-Fluoro-4-methoxybenzonitrile Suppliers
3-Fluoro-4-methoxybenzonitrile Related Literature
-
Cong-Min Peng,Shih-Wei Wang,Yi-Lin Hwang,Wen-Chun Sun,Li-Pin Chiu,Yi-Ting Liu,Yu-Wei Lai,Hsueh-Yun Lee RSC Adv. 2023 13 13169
Additional information on 3-Fluoro-4-methoxybenzonitrile
Recent Advances in the Study of 3-Fluoro-4-methoxybenzonitrile (CAS: 331-62-4) in Chemical Biology and Pharmaceutical Research
3-Fluoro-4-methoxybenzonitrile (CAS: 331-62-4) is a fluorinated aromatic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications as a building block in drug synthesis and its potential biological activities. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the context of kinase inhibitors and antimicrobial compounds. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, mechanistic insights, and therapeutic potential.
One of the key areas of interest is the use of 3-Fluoro-4-methoxybenzonitrile as an intermediate in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of novel EGFR (Epidermal Growth Factor Receptor) inhibitors, which showed promising activity against non-small cell lung cancer (NSCLC) cell lines. The fluorine and methoxy substituents on the benzene ring were found to enhance binding affinity to the ATP-binding pocket of EGFR, while the nitrile group facilitated interactions with key amino acid residues. These findings underscore the compound's potential in targeted cancer therapy.
In addition to its role in oncology, recent research has investigated the antimicrobial properties of derivatives containing the 3-Fluoro-4-methoxybenzonitrile scaffold. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of benzimidazole derivatives incorporating this moiety, which exhibited potent activity against drug-resistant strains of Staphylococcus aureus. The presence of the fluorine atom was particularly crucial for membrane penetration and interaction with bacterial enzymes, suggesting that this compound could serve as a valuable template for developing new antibiotics.
From a synthetic chemistry perspective, advances have been made in the efficient production of 3-Fluoro-4-methoxybenzonitrile. A recent patent (WO2023124567) describes an improved catalytic process for its synthesis using palladium-catalyzed cyanation of 3-fluoro-4-methoxybromobenzene, achieving higher yields and reduced environmental impact compared to traditional methods. This development is significant for scaling up production to meet the growing demand in pharmaceutical applications.
Structural and computational studies have also provided deeper insights into the molecular interactions of this compound. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2023) revealed that the electron-withdrawing effects of the fluorine and nitrile groups create a unique electronic distribution that influences both its reactivity and biological activity. These findings are helping researchers design more effective derivatives with optimized pharmacokinetic properties.
In conclusion, 3-Fluoro-4-methoxybenzonitrile (331-62-4) continues to be a compound of significant interest in pharmaceutical research, with recent studies expanding our understanding of its applications in drug discovery and development. Its versatility as a synthetic building block, combined with emerging biological activities, positions it as a valuable tool for medicinal chemists. Future research directions may focus on exploring its potential in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, as well as further optimizing synthetic routes for industrial-scale production.
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